molecular formula C32H74N2O7P2 B1280432 Bis(tetrabutylammonium) Dihydrogen Pyrophosphate CAS No. 857447-79-1

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Cat. No. B1280432
M. Wt: 660.9 g/mol
InChI Key: WPGBCELIUCBRKN-UHFFFAOYSA-L
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Description

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the characteristics of similar tetrabutylammonium salts. For instance, the synthesis of various derivatives using tetrabutylammonium bromide as a catalyst is described, highlighting the role of tetrabutylammonium ions in facilitating chemical reactions . Additionally, the structural elucidation of a tetrabutylammonium salt with a complex anion is reported, which may share some similarities with the molecular structure of bis(tetrabutylammonium) dihydrogen pyrophosphate .

Synthesis Analysis

The synthesis of related compounds, such as biscoumarin and dihydropyrano[c]chromene derivatives, using tetrabutylammonium bromide, suggests that tetrabutylammonium salts can act as effective catalysts in organic synthesis . While the synthesis of bis(tetrabutylammonium) dihydrogen pyrophosphate is not explicitly described, the methodologies employed for similar compounds could potentially be adapted for its synthesis, emphasizing eco-friendly and efficient procedures.

Molecular Structure Analysis

The molecular structure of a related tetrabutylammonium salt is detailed, where the anion adopts a twisted S shape . This information, along with the crystal structure investigations of other tetrabutylammonium salts , can provide a foundation for understanding the potential molecular structure of bis(tetrabutylammonium) dihydrogen pyrophosphate. The presence of tetrabutylammonium ions is likely to influence the overall structure and stability of the compound.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of bis(tetrabutylammonium) dihydrogen pyrophosphate. However, the use of tetrabutylammonium salts in the synthesis of various organic compounds indicates that they may participate in or facilitate a range of chemical reactions . The reactivity of such salts could be explored further to determine the specific reactions that bis(tetrabutylammonium) dihydrogen pyrophosphate may undergo.

Physical and Chemical Properties Analysis

The physicochemical properties of a bis(tetrabutylammonium) compound with a complex anion are discussed, including its thermal behavior and nonlinear optical properties . These findings suggest that bis(tetrabutylammonium) dihydrogen pyrophosphate may also exhibit unique physical properties, such as thermal stability and optical responses. The thermal analysis of another tetrabutylammonium salt provides additional insights into the potential thermal properties of bis(tetrabutylammonium) dihydrogen pyrophosphate .

Scientific Research Applications

  • Field: Nucleotide Synthesis

    • Application : Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is used as a phosphorylating reagent for the synthesis of Nucleotide 5’-O-Triphosphates .
    • Results : The outcome of this process is the synthesis of Nucleotide 5’-O-Triphosphates, which are essential components in many biological processes, including DNA and RNA synthesis .
  • Field: Life Science Research

    • Application : This compound can be used as a biological material or organic compound for life science related research .
    • Results : The specific results or outcomes obtained from this application are not provided in the source .
  • Field: Isoprenoid Derivatives Synthesis

    • Application : This compound can be used as a reagent for the reaction of isoprenoid derivatives .
    • Results : The outcome of this process is the synthesis of isoprenoid derivatives, which are a large group of natural organic compounds with various applications in the pharmaceutical, food, and cosmetic industries .
  • Field: Nucleoside Triphosphorylation

    • Application : Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can be used for the triphosphorylation of nucleosides .
    • Results : The outcome of this process is the synthesis of nucleoside triphosphates, which are essential components in many biological processes, including DNA and RNA synthesis .
  • Field: Biochemical Assay Reagents

    • Application : This compound can be used as a biochemical assay reagent .
    • Results : The specific results or outcomes obtained from this application are not provided in the source .
  • Field: Synthesis of Triphosphates

    • Application : Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can be used for the synthesis of triphosphates .
    • Results : The outcome of this process is the synthesis of triphosphates, which are essential components in many biological processes .

Safety And Hazards

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .

properties

IUPAC Name

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGBCELIUCBRKN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H74N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

CAS RN

857447-79-1
Record name Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Baladi, JR Nilsson, A Gallud, E Celauro… - Journal of the …, 2021 - ACS Publications
Methods for tracking RNA inside living cells without perturbing their natural interactions and functions are critical within biology and, in particular, to facilitate studies of therapeutic RNA …
Number of citations: 23 pubs.acs.org
X Hou - 2006 - kochi-tech.ac.jp
The thesis deals with studies on development of a new signaling methodology for anion recognition. Host 9 having a bicyclic guanidinium ion subunit as an anion binding site and host …
Number of citations: 1 www.kochi-tech.ac.jp
Y Toda, H Suga - tcichemicals.com
The [3+ 2] reactions between epoxides and carbon dioxide proceeded effectively in the presence of bifunctional tetraarylphosphonium salt catalysts, affording the corresponding cyclic …
Number of citations: 3 www.tcichemicals.com

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